Methyl {[(propan-2-yl)oxy]methyl}carbamate
CAS No.: 94724-79-5
Cat. No.: VC17302250
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl {[(propan-2-yl)oxy]methyl}carbamate - 94724-79-5](/images/structure/VC17302250.png)
Specification
CAS No. | 94724-79-5 |
---|---|
Molecular Formula | C6H13NO3 |
Molecular Weight | 147.17 g/mol |
IUPAC Name | methyl N-(propan-2-yloxymethyl)carbamate |
Standard InChI | InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
Standard InChI Key | WMKPRZHDFXGJRA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OCNC(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl {[(propan-2-yl)oxy]methyl}carbamate (C₆H₁₃NO₄) features a carbamate functional group (-O-C(=O)-N-) with a methyl ester (OCH₃) and a [(propan-2-yl)oxy]methyl substituent (-CH₂-O-CH(CH₃)₂) on the nitrogen atom. Key molecular properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO₄ |
Molecular Weight | 163.17 g/mol |
SMILES Notation | COC(=O)NCCOC(C)C |
logP (Predicted) | 1.8–2.5 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 (NH) |
Polar Surface Area | ~65 Ų |
The compound’s structure combines hydrophilic (carbamate, ether) and hydrophobic (isopropyl) moieties, suggesting moderate solubility in polar organic solvents and limited water solubility .
Synthesis and Reaction Pathways
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via:
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Reaction of Isocyanates with Alcohols:
Methyl isocyanate (CH₃NCO) reacts with [(propan-2-yl)oxy]methanol (HO-CH₂-O-CH(CH₃)₂) under basic conditions to form the target carbamate . For example:This method, detailed in patent CN85109417A, employs temperatures of 0–50°C and inert solvents like toluene or dichloromethane .
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Chloroformate-Amine Coupling:
Methyl chloroformate (Cl-C(=O)-OCH₃) reacts with [(propan-2-yl)oxy]methylamine (H₂N-CH₂-O-CH(CH₃)₂) in the presence of a base (e.g., triethylamine) :
Optimized Conditions for Target Compound
The patent CN85109417A highlights critical parameters for high-yield carbamate synthesis :
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Temperature: 20–80°C for initial amine-carbonate reactions; 0–50°C for isocyanate-alcohol coupling.
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Catalysts: Tertiary amines (e.g., pyridine) or metal catalysts (e.g., tin octoate).
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Residence Time: 0.5–8 hours for complete conversion.
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Solvents: Inert aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).
Under these conditions, yields exceeding 95% are achievable for analogous N-methyl carbamates .
Physicochemical Properties
Thermal Stability
Carbamates generally exhibit thermal stability up to 150–200°C, with degradation pathways involving urea or biuret formation . For Methyl {[(propan-2-yl)oxy]methyl}carbamate, thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset at ~180°C .
Solubility and Partitioning
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